![molecular formula C10H15N6O8P B12928632 8-Aminoguanosine 5'-(dihydrogen phosphate) CAS No. 57460-97-6](/img/structure/B12928632.png)
8-Aminoguanosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoguanosine 5’-(dihydrogen phosphate) is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is known for its unique chemical properties and potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group at the 8th position of the guanosine molecule and a phosphate group at the 5’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoguanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. One common method includes the nitration of guanosine to form 8-nitroguanosine, followed by reduction to 8-aminoguanosine. The final step involves the phosphorylation of 8-aminoguanosine to obtain 8-Aminoguanosine 5’-(dihydrogen phosphate) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminoguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo-7,8-dihydroguanosine derivatives.
Reduction: Reduction reactions can convert 8-nitroguanosine to 8-aminoguanosine.
Substitution: The amino group at the 8th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine derivatives.
Reduction: 8-aminoguanosine.
Substitution: Various substituted guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Aminoguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of diagnostic assays and as a reagent in various biochemical analyses
Wirkmechanismus
The mechanism of action of 8-Aminoguanosine 5’-(dihydrogen phosphate) involves its interaction with purine nucleoside phosphorylase (PNPase), an enzyme involved in nucleotide metabolism. By inhibiting PNPase, the compound can modulate the levels of nucleotides within cells, leading to various physiological effects such as diuresis, natriuresis, and glucosuria . Additionally, it can inhibit Rac1, a small GTPase involved in cellular signaling pathways .
Similar Compounds:
8-Aminoguanine: Shares similar inhibitory effects on PNPase and Rac1.
8-Aminoadenosine: Another nucleoside analog with potential therapeutic applications.
8-Oxo-7,8-dihydroguanosine: An oxidized derivative of guanosine with distinct biological properties .
Uniqueness: 8-Aminoguanosine 5’-(dihydrogen phosphate) is unique due to its specific substitution pattern and its ability to inhibit both PNPase and Rac1. This dual inhibition mechanism makes it a valuable tool in biochemical research and a potential candidate for therapeutic development .
Eigenschaften
57460-97-6 | |
Molekularformel |
C10H15N6O8P |
Molekulargewicht |
378.24 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
MCPHMTXYAWDBOA-UMMCILCDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.